molecular formula C20H23BrN2OS B1679722 Propyromazine bromide CAS No. 145-54-0

Propyromazine bromide

Cat. No. B1679722
CAS RN: 145-54-0
M. Wt: 419.4 g/mol
InChI Key: OANVFVBYPNXRLD-UHFFFAOYSA-M
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Description

Propyromazine bromide is a spasmolytic and anticholinergic agent . It has a molecular weight of 339.48 and its molecular formula is C20H23N2OS . It’s also known by other synonyms such as diaspasmol and diaspasmyl .


Molecular Structure Analysis

The molecular structure of Propyromazine bromide is represented by the formula C20H23BrN2OS . Its average mass is 419.378 Da and its monoisotopic mass is 418.071442 Da .


Physical And Chemical Properties Analysis

Propyromazine bromide has a molecular weight of 339.48 and its molecular formula is C20H23N2OS . Other properties such as CLOGP, LIPINSKI, HAC, HDO, TPSA, ALOGS, and ROTB are also provided .

Scientific Research Applications

Synthesis and Biological Activities

  • Propyromazine bromide has been explored for its potential in the synthesis of various benzofuran-based heterocycles. These synthesized compounds have exhibited notable anticonvulsant and anti-inflammatory activities (Dawood et al., 2006).

Chromatographic Analysis

  • In the realm of pharmaceutical analysis, propyromazine bromide is a subject of interest for developing rapid chromatographic procedures. These methods are designed for the quality control of pharmaceutical preparations containing antihistamine drugs, including propyromazine bromide (Martínez-Algaba et al., 2006).

Immunological Impact

  • Research on propyromazine bromide also extends to its effects on immune function. One study demonstrated that exposure to this compound can selectively suppress humoral antibody responses, indicating a significant impact on immunological function (Peden‐Adams et al., 2004).

Hemodynamics and Arrhythmias

  • Investigations into the effects of propyromazine bromide on hemodynamics and arrhythmias have been conducted. For instance, a study examined its impact on conscious rats after acute myocardial infarction, revealing its potential in reducing the incidence of ventricular arrhythmias (Santos-Almeida et al., 2016).

Antiv

Scientific Research Applications of Propyromazine Bromide

Synthesis and Biological Activities

  • Propyromazine bromide has been explored for its potential in the synthesis of various benzofuran-based heterocycles. These synthesized compounds have exhibited notable anticonvulsant and anti-inflammatory activities (Dawood et al., 2006).

Chromatographic Analysis

  • In the realm of pharmaceutical analysis, propyromazine bromide is a subject of interest for developing rapid chromatographic procedures. These methods are designed for the quality control of pharmaceutical preparations containing antihistamine drugs, including propyromazine bromide (Martínez-Algaba et al., 2006).

Immunological Impact

  • Research on propyromazine bromide also extends to its effects on immune function. One study demonstrated that exposure to this compound can selectively suppress humoral antibody responses, indicating a significant impact on immunological function (Peden‐Adams et al., 2004).

Hemodynamics and Arrhythmias

  • Investigations into the effects of propyromazine bromide on hemodynamics and arrhythmias have been conducted. For instance, a study examined its impact on conscious rats after acute myocardial infarction, revealing its potential in reducing the incidence of ventricular arrhythmias (Santos-Almeida et al., 2016).

Antimicrobial and Cytotoxic Studies

  • The compound has been used as a precursor in the synthesis of various derivatives with antimicrobial and cytotoxic properties. Research indicates that these derivatives have potential applications in combating bacterial infections and certain types of cancer cells (Hassaneen et al., 2019).

Light-Mediated Chemical Synthesis

  • Propyromazine bromide is involved in the light-mediated synthesis of complex organic compounds, such as pyrroloquinolines and ullazines, which have potential applications in various chemical and pharmaceutical fields (Das et al., 2016).

properties

IUPAC Name

2-(1-methylpyrrolidin-1-ium-1-yl)-1-phenothiazin-10-ylpropan-1-one;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N2OS.BrH/c1-15(22(2)13-7-8-14-22)20(23)21-16-9-3-5-11-18(16)24-19-12-6-4-10-17(19)21;/h3-6,9-12,15H,7-8,13-14H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANVFVBYPNXRLD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)[N+]4(CCCC4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyromazine bromide

CAS RN

145-54-0
Record name Pyrrolidinium, 1-methyl-1-[1-methyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-, bromide (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyromazine bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyromazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169416
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Record name Propyromazine bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.144
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Record name PROPYROMAZINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
G DURAND, V JL, F BALMES - … de la Federation des Societes de …, 1963 - europepmc.org
[Clinical study of a phenothiazine derivative (diaspasmyl) in obstetrics and gynecology]. - Abstract - Europe PMC Sign in | Create an account https://orcid.org Europe PMC Menu About …
Number of citations: 2 europepmc.org
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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